4-Amino-1-benzylpiperidin-2-one

Vue d'ensemble

Description

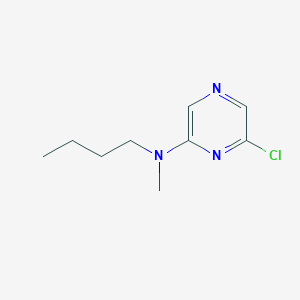

“4-Amino-1-benzylpiperidin-2-one” is a chemical compound with the empirical formula C12H18N2 . It is also known by the synonym "1-(Phenylmethyl)-4-piperidinamine" . This compound plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-Amino-1-benzylpiperidin-2-one”, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

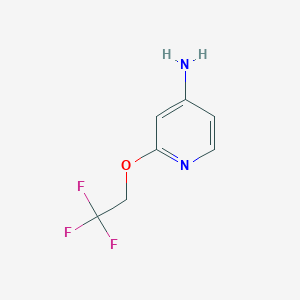

The molecular structure of “4-Amino-1-benzylpiperidin-2-one” consists of a six-membered piperidine ring with a benzyl group and an amino group attached . The molecular weight of this compound is 190.28 g/mol .

Chemical Reactions Analysis

“4-Amino-1-benzylpiperidin-2-one” has been used in the preparation of various compounds, including butyl 4-amino-1-piperidineacetate and 5-alkylimino-1,2,4-thiadiazolidine-3-ones . It has also been used as a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase, antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, muscarinic acetylcholine receptor antagonists, and beta 2 adrenoceptor agonists .

Physical And Chemical Properties Analysis

“4-Amino-1-benzylpiperidin-2-one” is a liquid at room temperature with a density of 0.933 g/mL at 25 °C . Its refractive index is 1.543 .

Applications De Recherche Scientifique

Medicinal Chemistry: Alzheimer’s Disease Research

4-Amino-1-benzylpiperidin-2-one: is a key intermediate in the synthesis of donepezil , a widely used medication for Alzheimer’s disease. Donepezil acts as a selective acetylcholinesterase inhibitor, enhancing cholinergic function by making more acetylcholine available. Researchers are actively exploring donepezil derivatives for improved efficacy and reduced side effects.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic chemistry, this compound serves as a building block for creating heterocyclic compounds with potential pharmacological activities . Its benzylpiperidine moiety is a common feature in molecules designed for neurological activity.

Pharmacology: Cholinesterase Inhibitors

The benzylpiperidine structure is crucial in the development of cholinesterase inhibitors . These inhibitors are not only used for Alzheimer’s but also for treating other conditions like myasthenia gravis, showcasing the versatility of 4-Amino-1-benzylpiperidin-2-one in drug design.

Biochemistry: Enzyme Interaction Studies

This compound is used in biochemical research to study interactions with enzymes such as acetylcholinesterase . Understanding these interactions helps in designing drugs that can modulate enzyme activity for therapeutic purposes.

Chemical Synthesis: Intermediate for Donepezil Analogues

It is employed as an intermediate in the synthesis of donepezil analogues, which are being investigated for their role in managing neurodegenerative disorders . These analogues could lead to new treatments for diseases like Alzheimer’s.

Industrial Applications: Chemical Manufacturing

While specific industrial applications are less documented, compounds like 4-Amino-1-benzylpiperidin-2-one are often used in the chemical industry as intermediates in the synthesis of more complex molecules .

Research in Organic Chemistry: Scaffold Hopping

Researchers use 4-Amino-1-benzylpiperidin-2-one in scaffold hopping strategies to discover new chemical entities with therapeutic potential, particularly in the realm of neurodegenerative diseases .

Analytical Chemistry: Reference Standards

In analytical chemistry, this compound can be used as a reference standard to develop analytical methods for detecting and quantifying related substances in pharmaceutical formulations .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Orientations Futures

Piperidines, including “4-Amino-1-benzylpiperidin-2-one”, are among the most important synthetic fragments for designing drugs . Therefore, the development of new synthesis methods and the discovery of new biological applications for piperidine derivatives are active areas of research . More than 7000 piperidine-related papers were published during the last five years, indicating the significant interest in this field .

Propriétés

IUPAC Name |

4-amino-1-benzylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIQPDGMXGRYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-benzylpiperidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)

![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea](/img/structure/B1442093.png)

![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)